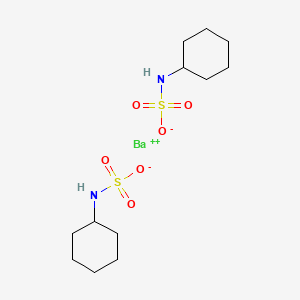

Barium cyclohexanesulfamate

Description

Research Significance and Academic Rationale for Investigating Barium Cyclohexanesulfamate

The academic rationale for a focused investigation into this compound stems from several key areas. The presence of a heavy alkaline earth metal like barium can impart unique properties to a hybrid material, such as high refractive indices, X-ray absorption capabilities, or specific catalytic activities. nih.govyoutube.com The study of barium-containing organic systems is relevant in understanding how the properties of the metal ion are modulated by the organic ligand. For instance, the coordination environment around the barium ion, dictated by the cyclohexanesulfamate group, can influence its reactivity and the photophysical properties of the hybrid. rcsb.org Furthermore, related barium-containing hybrid systems, such as those with phosphonate (B1237965) ligands, have been explored for controlled-release applications, suggesting that a deeper understanding of the barium-cyclohexanesulfamate linkage could open similar avenues of research. semanticscholar.org

Current Gaps in Scholarly Understanding of this compound Chemistry

Despite its simple stoichiometry, a comprehensive scholarly understanding of this compound is notably sparse in publicly accessible literature. While basic chemical identifiers and properties are available, detailed crystallographic data, thermal stability analyses, and spectroscopic characterizations are not extensively documented. nih.gov There is a clear gap in the understanding of its solid-state structure, which is fundamental to predicting its behavior in more complex systems. The thermal decomposition pathway and the nature of the resulting products are also areas that require systematic investigation. Furthermore, its solubility and reactivity in various solvents, crucial for its application in synthesis, remain largely uncharacterized.

Research Objectives and Scope of Investigation

To address the identified gaps, a formal investigation into this compound would encompass the following objectives:

Synthesis and Purification: Development and optimization of a reliable synthetic route to produce high-purity, crystalline this compound.

Structural Characterization: A complete determination of the single-crystal X-ray structure to understand the coordination geometry of the barium ion, the conformation of the cyclohexanesulfamate ligand, and the packing arrangement in the solid state.

Spectroscopic Analysis: Comprehensive characterization using techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to correlate spectral features with the molecular structure.

Thermal Analysis: Investigation of the thermal stability and decomposition behavior using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its operational temperature range and decomposition mechanism.

The scope of this investigation will be confined to the fundamental chemical and physical properties of this compound as a discrete compound.

Organization of the Academic Research Outline

A systematic study of this compound would be organized to first establish its fundamental properties before exploring its potential in more complex systems. The initial phase would focus on synthesis and purification, followed by detailed structural, spectroscopic, and thermal characterization. The data obtained would form a crucial baseline for any future research into its application in advanced inorganic-organic hybrid materials.

Detailed Research Findings

The following tables present the known and to-be-determined properties of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | barium(2+);N-cyclohexylsulfamate nih.gov |

| Molecular Formula | C₁₂H₂₄BaN₂O₆S₂ nih.gov |

| Molecular Weight | 493.8 g/mol nih.gov |

| CAS Number | 64011-64-9 nih.gov |

Table 2: Computed Physical and Chemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 2 |

| Exact Mass | 494.012826 Da nih.gov |

| Monoisotopic Mass | 494.012826 Da nih.gov |

| Heavy Atom Count | 23 nih.gov |

Table 3: Proposed Areas for Experimental Investigation

| Analytical Technique | Research Goal |

|---|---|

| Single-Crystal X-ray Diffraction | Determination of crystal system, space group, unit cell dimensions, and atomic coordinates. |

| Powder X-ray Diffraction | Phase identification and purity assessment of synthesized material. |

| Thermogravimetric Analysis (TGA) | Determination of decomposition temperature and mass loss profile. |

| Differential Scanning Calorimetry (DSC) | Identification of phase transitions and thermal events. |

Structure

3D Structure of Parent

Properties

CAS No. |

6282-74-2 |

|---|---|

Molecular Formula |

C12H24BaN2O6S2 |

Molecular Weight |

493.8 g/mol |

IUPAC Name |

barium(2+);N-cyclohexylsulfamate |

InChI |

InChI=1S/2C6H13NO3S.Ba/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2 |

InChI Key |

UELSSMMBYAJDMR-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparative Methodologies for Barium Cyclohexanesulfamate

Overview of Established and Novel Synthetic Routes to Cyclohexanesulfamates

The formation of the cyclohexanesulfamate anion is the foundational step for producing its various salts, including the barium salt. The primary synthetic routes involve the sulfonation of cyclohexylamine (B46788) using various sulfonating agents.

The principal precursor for the synthesis of the cyclohexanesulfamate anion is cyclohexylamine (C₆H₁₁NH₂). google.comwikipedia.org This primary aliphatic amine serves as the nucleophile that attacks a sulfonating agent. wikipedia.org The choice of sulfonating agent is a key consideration, with several options available, each with distinct advantages and disadvantages regarding reactivity, cost, and by-product formation.

Common sulfonating agents include:

Sulfur Trioxide (SO₃) : A powerful and highly reactive electrophile that allows for rapid and high-conversion reactions. The reaction is highly exothermic and requires careful temperature control to prevent charring and the formation of by-products like bis(cyclohexylamino)sulfone. google.com

Chlorosulfonic Acid (ClSO₃H) : An effective sulfonating agent that reacts readily with cyclohexylamine. nih.gov However, this process can lead to equipment corrosion due to the formation of hydrogen chloride (HCl) as a by-product.

Sulfamic Acid (H₃NSO₃) : A less aggressive sulfonating agent that offers a more controlled reaction. The reaction is typically carried out at elevated temperatures (e.g., 160-180 °C) in a high-boiling solvent like o-dichlorobenzene or light oil.

The general synthetic scheme first produces an intermediate, either cyclohexylsulfamic acid or its ammonium (B1175870) salt, which is then neutralized to form the desired metal salt. For instance, the reaction with sulfamic acid initially yields the cyclohexylammonium salt of cyclohexylsulfamic acid, which is then treated with a base (e.g., sodium hydroxide) to produce the corresponding metal salt.

| Sulfonating Agent | Key Precursor | Typical Reaction Conditions | Primary Intermediate | Key Considerations |

|---|---|---|---|---|

| Sulfur Trioxide (SO₃) | Cyclohexylamine | 70-190 °C, often in excess cyclohexylamine as solvent | Cyclohexylammonium cyclohexylsulfamate | Highly exothermic, risk of side reactions. google.com |

| Chlorosulfonic Acid (ClSO₃H) | Cyclohexylamine | Low temperature (<5 °C) | Cyclohexylammonium cyclohexylsulfamate | Fast reaction, but corrosive HCl by-product. |

| Sulfamic Acid (H₃NSO₃) | Cyclohexylamine | 160-180 °C in a high-boiling solvent | Cyclohexylammonium cyclohexylsulfamate | Cheap raw materials, less corrosive. |

The formation of the cyclohexanesulfamate anion proceeds via a nucleophilic attack of the nitrogen atom of cyclohexylamine on the sulfur atom of the sulfonating agent. This is a classic electrophilic substitution on nitrogen.

Using sulfur trioxide as the electrophile, the mechanism involves the lone pair of electrons on the nitrogen of cyclohexylamine attacking the electron-deficient sulfur atom of SO₃. This results in the formation of a zwitterionic intermediate, C₆H₁₁NH₂⁺-SO₃⁻. This intermediate then undergoes an intramolecular proton transfer from the nitrogen to one of the oxygen atoms, yielding cyclohexanesulfamic acid (C₆H₁₁NHSO₃H).

When an excess of the starting amine is used, as is common in industrial processes, the initially formed cyclohexanesulfamic acid is immediately deprotonated by another molecule of cyclohexylamine. This acid-base reaction forms the more stable cyclohexylammonium cyclohexylsulfamate salt. google.com

C₆H₁₁NHSO₃H + C₆H₁₁NH₂ → [C₆H₁₁NH₃]⁺[C₆H₁₁NHSO₃]⁻

This salt is the direct precursor that is subsequently neutralized with a barium base to form barium cyclohexanesulfamate.

Barium-Specific Complexation and Salt Formation Techniques

Once a soluble form of the cyclohexanesulfamate anion is obtained (e.g., sodium cyclohexanesulfamate or cyclohexanesulfamic acid), specific techniques are employed to form the barium salt. These methods are critical for controlling the purity, crystallinity, and morphology of the final product.

The most common and straightforward method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This technique leverages the differential solubility of the reactants and the product. A typical procedure involves reacting a soluble barium salt, such as barium chloride (BaCl₂), with a soluble cyclohexanesulfamate salt, like sodium cyclohexanesulfamate (NaC₆H₁₂NSO₃).

The net ionic equation for the precipitation is: Ba²⁺(aq) + 2 C₆H₁₂NSO₃⁻(aq) → Ba(C₆H₁₂NSO₃)₂(s)

The dynamics of this process are governed by the principles of crystallization, which include nucleation and crystal growth. The rate of addition of the reactants, temperature, pH, and degree of agitation are critical parameters that influence the final particle size and morphology. For instance, rapid mixing and high supersaturation levels tend to favor rapid nucleation, resulting in a large number of small crystals. Conversely, slower addition and lower supersaturation allow for more controlled crystal growth on existing nuclei, leading to larger, more well-defined crystals. Studies on the crystallization of other barium salts, like barium sulfate (B86663), have shown that additives can be used to inhibit or modify crystal growth, a principle that could be applied to control the properties of this compound.

For applications requiring precise control over particle size, morphology, and crystallinity, advanced methods such as hydrothermal and sol-gel synthesis can be employed.

Hydrothermal synthesis involves carrying out the precipitation reaction in water within a sealed vessel (an autoclave) at elevated temperatures and pressures. For this compound, this would involve heating an aqueous solution of precursors like barium hydroxide (B78521) and cyclohexanesulfamic acid. The elevated temperature increases the solubility of the reactants and the kinetics of the reaction, while the controlled pressure environment can influence the crystal structure and morphology of the resulting particles. This method is widely used for producing various barium-containing nanomaterials, such as barium titanate, and could be adapted to fabricate this compound with specific characteristics, like high surface area or a particular crystal habit. google.comnih.gov

Sol-gel synthesis is another "wet chemical" technique that could potentially be used. This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. A possible route for this compound could involve using a barium alkoxide as a precursor, which is hydrolyzed in the presence of cyclohexanesulfamic acid. The subsequent condensation reactions would form a gel network containing the barium salt, which can then be dried and calcined to obtain the final material. This method offers excellent control over the product's purity and homogeneity at a molecular level.

Solid-state synthesis offers a solvent-free alternative for producing this compound. The traditional approach involves heating a mixture of solid reactants to high temperatures for extended periods to allow for diffusion and reaction to occur. fao.orgmdpi.com For example, a powdered mixture of barium hydroxide and cyclohexanesulfamic acid could be heated to induce a reaction.

However, traditional solid-state methods often require high energy input and can lead to products with low surface area and broad particle size distributions. fao.orgmdpi.com Innovations in this field aim to overcome these limitations:

Mechanochemical Synthesis : This method uses mechanical energy, typically through high-energy ball milling, to induce chemical reactions in the solid state. The intense grinding reduces particle size, increases surface area, and can create localized high pressures and temperatures that drive the reaction between solid barium and cyclohexanesulfamate precursors at or near room temperature. This avoids the need for high-temperature calcination.

Microwave-Assisted Synthesis : The application of microwave irradiation can significantly accelerate solid-state reactions. Microwaves couple directly with the reactants, leading to rapid and uniform heating, which can drastically reduce reaction times from hours to minutes compared to conventional heating.

These innovative solid-state methods represent greener and more efficient pathways for the production of this compound and other functional materials.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact by optimizing solvent use, maximizing atom economy, and improving reaction efficiency. These principles guide the development of cleaner and more sustainable manufacturing processes.

Solvent Selection and Minimization Strategies

The choice of solvent is critical in the primary synthetic step for cyclohexanesulfamic acid, which is the sulfonation of cyclohexylamine. Traditional synthesis has often employed chlorinated solvents, which are now recognized as environmentally hazardous. Modern approaches are exploring greener alternatives to reduce solvent-related waste and toxicity.

Solvent-Free Synthesis: A significant advancement in the sulfonation of cyclohexylamine involves conducting the reaction without a solvent. The direct reaction of cyclohexylamine with sulfur trioxide in a turbulent flow system has been demonstrated as a viable method. This solvent-free approach dramatically reduces the environmental footprint of the process by eliminating solvent waste, a key objective of green chemistry.

Alternative Green Solvents: For processes where a solvent is deemed necessary, research is ongoing to identify and utilize more environmentally benign options. The ideal green solvent should have a low environmental impact, be non-toxic, and be easily recyclable. Some potential green solvents for sulfonation reactions include:

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and are characterized by their low vapor pressure, which reduces air pollution. researchgate.netmdpi.commdpi.com Certain ionic liquids can act as both the solvent and the catalyst, potentially simplifying the reaction process. nih.govresearchgate.net

Supercritical Carbon Dioxide (scCO₂): This non-toxic and non-flammable solvent can be used as a medium for various chemical reactions. umich.edu Its properties can be tuned by adjusting pressure and temperature, and it can be easily removed from the product by depressurization, leaving no residue.

Water: When feasible, water is an ideal green solvent due to its abundance, non-toxicity, and environmental compatibility. mdpi.com

Bio-based Solvents: Solvents derived from renewable resources are also being explored as sustainable alternatives to petroleum-based solvents.

The following table provides a comparative overview of traditional versus green solvents for the sulfonation of amines.

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional Solvents | Dichloromethane, Chloroform | Good solubility for reactants | Toxic, environmentally persistent, contributes to waste |

| Solvent-Free | Not applicable | Eliminates solvent waste, reduces purification steps | Can be challenging to control reaction temperature and viscosity |

| Ionic Liquids | [BMIM][BF₄] | Low volatility, recyclable, can have catalytic activity | Can be expensive, potential toxicity and biodegradability concerns |

| Supercritical CO₂ | CO₂ above its critical point | Non-toxic, easily separated from product, tunable properties | Requires high-pressure equipment |

| Water | H₂O | Non-toxic, abundant, environmentally benign | Limited solubility of some organic reactants |

Minimization strategies focus on reducing the volume of solvent used, which can be achieved through process intensification techniques such as using microreactors. These reactors offer high surface-area-to-volume ratios, leading to better heat and mass transfer, which can improve reaction efficiency and reduce the need for large solvent volumes. theasengineers.com

Atom Economy and Reaction Efficiency Analysis

Synthetic Pathway 1: Sulfonation with Sulfur Trioxide

The reaction of cyclohexylamine with sulfur trioxide to form an intermediate, which is then hydrolyzed to cyclohexanesulfamic acid, is a common industrial route. This is followed by neutralization with a barium source, such as barium hydroxide or barium carbonate, to yield this compound.

2 C₆H₁₁NH₂ + 2 SO₃ + Ba(OH)₂ → Ba(C₆H₁₂NSO₃)₂ + 2 H₂O

Atom Economy Calculation for Pathway 1:

| Reactant | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |

| Cyclohexylamine (C₆H₁₁NH₂) | 99.17 | 2 | 198.34 |

| Sulfur Trioxide (SO₃) | 80.06 | 2 | 160.12 |

| Barium Hydroxide (Ba(OH)₂) | 171.34 | 1 | 171.34 |

| Total Mass of Reactants | 529.80 |

| Product | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |

| This compound (Ba(C₆H₁₂NSO₃)₂) | 495.82 | 1 | 495.82 |

| Total Mass of Desired Product | 495.82 |

Atom Economy = (Mass of desired product / Total mass of reactants) x 100% Atom Economy = (495.82 / 529.80) x 100% = 93.6%

Reaction Efficiency:

The efficiency of the sulfonation of cyclohexylamine with sulfur trioxide can be influenced by reaction conditions such as temperature and reactant ratios. A patented process reports yields of the intermediate amine salt as high as 85.2% under specific conditions. researchgate.net The subsequent neutralization reaction with a barium source is typically a high-yield acid-base reaction.

Alternative Pathway 2: Sulfonation with Chlorosulfonic Acid

An older method for synthesizing cyclohexanesulfamic acid involves the use of chlorosulfonic acid.

2 C₆H₁₁NH₂ + 2 ClSO₃H + Ba(OH)₂ → Ba(C₆H₁₂NSO₃)₂ + 2 HCl + 2 H₂O

While this method can produce the desired product, it has a significantly lower atom economy due to the formation of hydrogen chloride as a major byproduct. Furthermore, chlorosulfonic acid is a highly corrosive and hazardous reagent, making this route less favorable from a green chemistry perspective.

The following table summarizes a comparative analysis of the two synthetic pathways.

| Parameter | Pathway 1: Sulfur Trioxide | Pathway 2: Chlorosulfonic Acid |

| Sulfonating Agent | Sulfur Trioxide (SO₃) | Chlorosulfonic Acid (ClSO₃H) |

| Byproducts | Minimal (e.g., bis(cyclohexylamino)sulfone) | Hydrogen Chloride (HCl) |

| Theoretical Atom Economy | High (approx. 93.6%) | Lower |

| Green Chemistry Considerations | More favorable, especially in solvent-free conditions. | Less favorable due to hazardous reagents and significant byproduct formation. |

| Reaction Efficiency | Yields of intermediate can be high (e.g., 85.2%). researchgate.net | Generally efficient but with environmental drawbacks. |

Structural Elucidation and Advanced Spectroscopic Characterization of Barium Cyclohexanesulfamate

Single Crystal X-ray Diffraction Analysis of Barium Cyclohexanesulfamate

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. mdpi.comuni-ulm.defzu.cz

Determination of Crystal System, Space Group, and Unit Cell Parameters

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of the bond lengths, bond angles, and torsional angles within the this compound structure is crucial for understanding the conformation of the cyclohexanesulfamate anion and its interaction with the barium cation. ebsco.com In the absence of specific experimental data for this compound, general principles of chemical bonding and structural chemistry can be applied. The cyclohexyl ring is expected to adopt a chair conformation, which is the most stable arrangement for cyclohexane (B81311) derivatives. The bond lengths and angles within the sulfamate (B1201201) group (–NHSO3–) would be influenced by the coordination to the barium ion. For instance, in a related dimeric copper(II) complex, the Cu-O bridging bond lengths were found to be in the range of 1.9330(3) Å to 1.9923(13) Å. researchgate.net The bond angles around the sulfur atom in the sulfamate group are anticipated to be tetrahedral.

To illustrate typical bond parameters, a hypothetical data table is presented below. These values are based on general knowledge of similar structures and should be confirmed by experimental data.

| Bond/Angle | Type | Expected Value |

| C-C (ring) | Bond Length | ~1.54 Å |

| C-N | Bond Length | ~1.47 Å |

| N-S | Bond Length | ~1.60 Å |

| S-O | Bond Length | ~1.45 Å |

| C-C-C (ring) | Bond Angle | ~111° |

| C-N-S | Bond Angle | ~120° |

| O-S-O | Bond Angle | ~115° |

| C-C-C-C (ring) | Torsional Angle | ~±55° |

Intermolecular Interactions and Crystal Packing Motifs

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.comrsc.orgworktribe.com These interactions, although weaker than covalent bonds, are fundamental to the stability of the crystal lattice. worktribe.com In the case of this compound, hydrogen bonds are expected to play a significant role. The amine group (N-H) of the cyclohexanesulfamate anion can act as a hydrogen bond donor, while the oxygen atoms of the sulfamate group can act as hydrogen bond acceptors.

Barium Coordination Environment and Geometry

The coordination environment of the barium ion is a key feature of the crystal structure. Barium, being a large cation, can accommodate a high coordination number. In a related barium complex, each barium cation is nine-coordinated, adopting a distorted tricapped trigonal prism geometry. researchgate.net In another example of a barium complex with a crown ether, the barium ion was found to have a surprisingly low coordination number of two, coordinated to only two oxygen donors. nih.govresearchgate.net

Spectroscopic Investigations of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. nanografi.comethz.chmdpi.com These methods are complementary, as the selection rules for a vibration to be IR or Raman active are different. up.ac.zaedinst.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The infrared and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups. chem21labs.comcsueastbay.edualfa-chemistry.com The primary functional groups are the cyclohexyl ring, the amine group, and the sulfamate group.

The vibrational modes of the cyclohexyl group would include C-H stretching, and various bending and rocking modes. The N-H stretching vibration of the amine group is typically observed in the region of 3300-3500 cm⁻¹. The sulfamate group (SO₃) has characteristic symmetric and asymmetric stretching vibrations. The positions of these bands can be influenced by coordination to the barium ion and by hydrogen bonding within the crystal lattice. up.ac.za

A study on the ion pairing of strontium(II) and barium(II) with thiocyanate (B1210189) in liquid ammonia (B1221849) using IR and Raman spectroscopy showed that bands due to both stretching and bending vibrations of anions can be attributed to specific ion-paired forms. ajol.info Similarly, for this compound, shifts in the vibrational frequencies of the sulfamate group upon coordination to the barium ion would be expected.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (cyclohexyl) | Stretching | 2850 - 2960 |

| SO₃ | Asymmetric Stretching | ~1250 |

| SO₃ | Symmetric Stretching | ~1050 |

| C-N | Stretching | 1100 - 1200 |

| S-N | Stretching | 900 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of chemical compounds in solution. However, obtaining detailed NMR data for barium-containing compounds like this compound presents significant challenges. Barium has two NMR active nuclei, ¹³⁵Ba and ¹³⁷Ba, both of which are quadrupolar and result in very broad signals, even in symmetrical chemical environments. This broadness can often exceed the chemical shift range of barium, making it difficult to resolve distinct signals. Consequently, barium NMR is not commonly used for detailed structural elucidation but rather for studying ion binding in aqueous solutions through relaxation rate measurements.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. The molecular weight of this compound is approximately 493.8 g/mol . nih.gov

While direct mass spectrometry data for the intact salt is not extensively published, the analysis of its constituent anion, cyclamate (cyclohexanesulfamate), is well-documented, particularly in the context of food analysis. nih.gov In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), cyclamate is typically analyzed in negative ion mode, where it forms the [M-H]⁻ precursor ion with a mass-to-charge ratio (m/z) of 178. nih.govnih.gov

The fragmentation of the cyclamate ion under mass spectrometry conditions provides valuable structural information. A common fragmentation pathway involves the loss of the sulfonate group (SO₃), resulting in a prominent fragment ion.

Table 1: Mass Spectrometry Data for the Cyclamate Anion

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Reference |

|---|---|---|---|

| 178 | [M-H-SO₃]⁻ | 98 |

Data is for the cyclamate anion, a component of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Degradation Product Identification

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for the structural confirmation of analytes and the identification of their degradation products. This technique is widely applied in the analysis of artificial sweeteners, including cyclamate, in various matrices. nih.govnih.govrsc.orgau.dk

For the analysis of cyclamate, the precursor ion [M-H]⁻ at m/z 178 is selected and subjected to collision-induced dissociation (CID). This process generates characteristic product ions that serve as a structural fingerprint for the molecule. The primary fragmentation involves the cleavage of the N-S bond, leading to the formation of the cyclohexylamine (B46788) radical anion or related fragments. A significant product ion observed in the negative mode is at m/z 79.7, which corresponds to the [SO₃]⁻ fragment. nih.gov This transition (m/z 178 → 79.7) is often used for the highly specific quantification of cyclamate in complex samples. nih.gov

The fragmentation pattern of a derivatized form of cyclamate has also been studied. For instance, the nitroso derivative of cyclamate shows a distinct fragmentation pattern that can be used for its identification. nih.govresearchgate.net

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation of the Cyclamate Anion

| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Proposed Fragment | Reference |

|---|---|---|---|

| 178 | 80 | [SO₃]⁻ |

Data is for the cyclamate anion, a component of this compound.

This technique would be invaluable for identifying potential degradation products of this compound, which might arise from hydrolysis or other chemical transformations, by targeting the specific mass transitions of expected breakdown products.

Electronic Spectroscopy and Optical Transitions Analysis

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The electronic absorption characteristics of this compound are primarily determined by the chromophores present in the cyclohexanesulfamate anion. The sulfamate group itself does not exhibit strong absorption in the conventional UV-Visible region (200-800 nm). Studies on related sulfamate compounds indicate that the electronic transitions are typically in the far-UV region. mdpi.com

Specific electronic spectroscopy data for this compound is not extensively reported. For related compounds, electronic spectra are often recorded in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The presence of the barium cation is not expected to significantly alter the electronic transitions of the cyclohexanesulfamate anion unless there are specific charge-transfer interactions. A detailed analysis would require experimental measurements to determine the absorption maxima and molar absorptivity, which could provide insights into the electronic structure and potential for optical applications.

Advanced Microscopy and Imaging Techniques for Morphological and Surface Analysis

Advanced microscopy techniques are crucial for characterizing the morphology, crystal structure, and surface topography of solid materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and crystal habit of materials. While specific SEM images for this compound are not available in the reviewed literature, studies on other barium salts, such as barium sulfate (B86663) and barium carbonate, provide insights into the types of structures that might be observed. For example, SEM analysis of barium sulfate has revealed various morphologies, including capsule-shaped, star-like, and needle-shaped particles, depending on the precipitation conditions. tandfonline.comwhiterose.ac.ukresearchgate.netresearchgate.net Similarly, SEM studies of barium carbonate have shown hexagonal, rod-like, and flower-like nanostructures. nist.gov

Transmission Electron Microscopy (TEM) would offer higher resolution imaging, allowing for the visualization of the internal structure, crystal lattice defects, and the potential for nanomaterial characterization. The application of these techniques to this compound would enable a detailed understanding of its crystalline form, particle size distribution, and surface features, which are critical properties for its handling and application.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of a sample's surface at the nanoscale. aip.org It can be operated in various modes to measure not only topography but also surface roughness and other mechanical properties.

There are no specific AFM studies reported for this compound. However, AFM has been extensively used to characterize other barium-containing materials. For instance, AFM has been employed to study the grain structure and twinning in barium titanate ceramics. researchgate.net It has also been used to observe the surface of barium fluoride (B91410) thin films and to study the growth of barium sulfate crystals on surfaces. whiterose.ac.ukresearchgate.net The application of AFM to this compound could reveal detailed information about its surface roughness, the presence of crystalline steps or defects, and how it interacts with different substrates at the nanoscale.

Theoretical and Computational Chemistry Studies of Barium Cyclohexanesulfamate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of chemical systems. nih.gov These calculations are instrumental in determining various molecular properties, from equilibrium geometries to reaction energetics. wavefun.com For barium cyclohexanesulfamate, with its combination of ionic and covalent bonding, quantum chemical methods are essential for a comprehensive analysis.

The electronic structure of this compound is characterized by a combination of ionic and covalent bonds. The primary interaction is the ionic bond between the divalent barium cation (Ba²⁺) and two monovalent cyclohexanesulfamate anions ([C₆H₁₂NSO₃]⁻). Within each cyclohexanesulfamate anion, atoms are connected by covalent bonds.

The distribution of valence electrons dictates the chemical bonding. libretexts.orgudel.edu The barium atom achieves a stable electron configuration by donating two valence electrons, forming the Ba²⁺ cation. Each cyclohexanesulfamate moiety accepts an electron to form a stable anion. The chemical bonding can be analyzed by examining the nature of the interactions between the constituent atoms. harvard.edu The electrostatic attraction between the oppositely charged ions constitutes the ionic bond, which is a defining feature of this compound. libretexts.org

Table 1: Analysis of Chemical Bonds in this compound

| Bond Type | Participating Atoms | Description |

|---|---|---|

| Ionic Bond | Ba²⁺ and [C₆H₁₂NSO₃]⁻ | Electrostatic attraction between the barium cation and two cyclohexanesulfamate anions. |

| Covalent Bond | C-C, C-H | Nonpolar covalent bonds forming the cyclohexane (B81311) ring structure. |

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. tau.ac.ilshodor.org For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles for the cyclohexanesulfamate anion and its ionic pairing with barium.

The cyclohexanesulfamate anion has several possible conformations, primarily related to the chair and boat forms of the cyclohexane ring and the rotational position of the N-sulfamate group. The chair conformation is generally the most stable for cyclohexane derivatives. Further analysis would distinguish between axial and equatorial positions of the sulfamate (B1201201) substituent on the ring, with the equatorial position typically being energetically favored to minimize steric hindrance. Computational geometry optimization would systematically explore these conformers to identify the global minimum energy structure. shodor.org

Table 2: Predicted Geometrical Parameters for the Cyclohexanesulfamate Anion

| Parameter | Atoms Involved | Predicted Value | Note |

|---|---|---|---|

| Bond Length | C-C (in ring) | ~1.54 Å | Typical sp³-sp³ carbon bond length. |

| Bond Length | C-N | ~1.47 Å | Typical C-N single bond length. |

| Bond Length | S=O | ~1.45 Å | Characteristic of a double bond in a sulfamate group. |

| Bond Angle | C-C-C (in ring) | ~109.5° | Approximates the tetrahedral angle in a chair conformation. |

Vibrational frequency calculations are a crucial component of computational chemistry, used to characterize stationary points on the potential energy surface. nih.gov A true energy minimum (a stable molecule) will have all real (positive) vibrational frequencies. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to help identify the compound and its specific functional groups. q-chem.com

For this compound, characteristic vibrational modes are expected for the N-H, S=O, C-H, and C-N functional groups. The frequencies of these vibrations are sensitive to the chemical environment, including bond strength and atomic masses. nist.gov Scaling factors are often applied to the computed harmonic frequencies to better match the anharmonic nature of experimental results. nist.govarxiv.org

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | -NH- | 3200-3400 | Stretching vibration of the nitrogen-hydrogen bond. |

| C-H Stretch | -CH₂- (ring) | 2850-2960 | Symmetric and asymmetric stretching of carbon-hydrogen bonds in the cyclohexane ring. |

| S=O Asymmetric Stretch | -SO₃⁻ | 1210-1260 | Asymmetric stretching of the sulfur-oxygen double bonds. |

| S=O Symmetric Stretch | -SO₃⁻ | 1030-1070 | Symmetric stretching of the sulfur-oxygen double bonds. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and localization of these orbitals can predict a molecule's reactivity and the likely sites of chemical attack. libretexts.org

For the cyclohexanesulfamate anion, the HOMO is expected to be localized on the oxygen atoms of the sulfamate group, which bear a partial negative charge. This region represents the most likely site for interaction with electrophiles. The LUMO, conversely, represents the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. brsnc.in

Table 4: Frontier Molecular Orbital Properties of the Cyclohexanesulfamate Anion

| Orbital | Description | Predicted Localization | Chemical Significance |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Primarily on the oxygen atoms of the sulfamate (-SO₃⁻) group. | Site of electron donation; region most susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the C-N-S backbone. | Site of electron acceptance; region most susceptible to nucleophilic attack. |

Molecular Dynamics Simulations and Conformational Landscape Mapping

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular motions, and intermolecular interactions. For this compound, MD simulations can map the conformational landscape of the cyclohexanesulfamate anion, including ring-flipping and rotation of the sulfamate group. mdpi.com

The behavior of ionic compounds is profoundly influenced by their environment, particularly in solution. MD simulations incorporating explicit solvent molecules (e.g., water) are essential for understanding solvation dynamics. nih.gov These simulations can reveal how solvent molecules arrange themselves around the barium cation and the cyclohexanesulfamate anion, forming solvation shells.

For this compound in an aqueous solution, water molecules would orient their oxygen atoms towards the Ba²⁺ cation and their hydrogen atoms towards the negatively charged oxygen atoms of the sulfamate group, forming strong hydrogen bonds. These interactions stabilize the ions in solution and can influence the conformational preferences of the cyclohexanesulfamate anion. The study of these solvent effects is critical for understanding the compound's behavior in a realistic chemical environment. semanticscholar.org

Intermolecular Interactions and Aggregate Formation

The primary forces governing the structure of this compound are strong electrostatic interactions between the divalent barium cation (Ba²⁺) and the monovalent cyclohexanesulfamate anions. In the solid state, these ions arrange in a crystal lattice, where the electrostatic attraction between the positive and negative ions is the dominant cohesive force. nih.gov This is characteristic of ionic compounds formed between alkaline earth metals and organic anions. researchgate.netkoreascience.kr

In solution, particularly in polar solvents like water, these ions become solvated. Computational studies on the hydration of the Ba²⁺ ion indicate a well-defined structure. Molecular dynamics simulations have estimated the Ba–O distance for water molecules in the first hydration shell to be approximately 280-282 pm. acs.orgacs.org The coordination number for aqueous barium is typically found to be between 8 and 9. acs.orgacs.org This hydration shell mediates the interaction between the barium ions and the cyclohexanesulfamate anions.

The interaction between the barium ion and the sulfamate group is a critical aspect. DFT calculations on the interaction of Ba²⁺ with various functional groups, such as carboxylates, have been performed to understand binding mechanisms. researchgate.netcurtin.edu.au By analogy, the interaction with the sulfamate group would involve the coordination of the negatively charged oxygen atoms to the barium cation, forming strong ion-pair contacts.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules and materials. nih.govnasa.gov For a compound like this compound, DFT can provide valuable insights into its spectroscopic properties and energetic stability. Although specific DFT studies on this salt are scarce, we can infer its expected characteristics from calculations on its components and related compounds.

Prediction of Spectroscopic Signatures

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman), which serve as fingerprints for molecular structure. princeton.edusemanticscholar.org For the cyclohexanesulfamate anion, DFT calculations would predict characteristic vibrational modes.

Based on experimental and theoretical studies of the sulfamate ion (H₂NSO₃⁻) and related compounds, key vibrational frequencies can be anticipated. aip.orgaps.org The N-S stretching mode for the sulfamate ion has been identified experimentally around 790 cm⁻¹. aps.org The SO₃ group gives rise to strong stretching vibrations, typically observed in the 1060-1260 cm⁻¹ region. aip.org The presence of the cyclohexane ring would introduce numerous C-H and C-C stretching and bending modes.

DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G++(d,p), could provide a detailed theoretical spectrum. rsc.org Such calculations on related molecules have shown good agreement with experimental data. science.gov A theoretical study on hydrated magnesium sulfate (B86663) salts demonstrated that complexation with a metal ion and water molecules significantly shifts the vibrational frequencies, particularly those of the anion and the water molecules. princeton.edu For this compound, the coordination of the sulfamate group to the Ba²⁺ ion would be expected to perturb the S-O and N-S bond frequencies compared to the free anion.

Table 1: Predicted Vibrational Modes for Cyclohexanesulfamate Anion based on Analogous Systems

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3200 - 3600 | aip.org |

| C-H (cyclohexyl) | Stretching | 2850 - 2950 | General IR tables |

| SO₃ | Asymmetric Stretch | ~1250 | aip.org |

| SO₃ | Symmetric Stretch | ~1060 | aip.org |

This table is illustrative and based on data for analogous sulfamate compounds. Actual values for this compound would be influenced by the cation and crystal packing.

Energetic Landscape of Potential Transformations

Computational chemistry, particularly through the generation of crystal energy landscapes, can be used to predict and understand polymorphism—the existence of multiple crystal structures for the same compound. joshuataillon.comacs.org For an organic salt like this compound, different packing arrangements of the ions could lead to polymorphs with distinct physical properties.

The calculation of a crystal energy landscape involves searching for the most thermodynamically stable crystal packing arrangements. joshuataillon.com This is a computationally demanding process that evaluates the lattice energy of thousands of hypothetical crystal structures. acs.org Studies on other organic salts and molecular crystals have shown that it is common to find several structures within a few kJ/mol of the global minimum, suggesting that multiple forms may be experimentally accessible. joshuataillon.com

For this compound, the landscape would be shaped by the interplay between the strong, non-directional ionic bonding of the Ba²⁺ cations and the shape and hydrogen-bonding capabilities of the cyclohexanesulfamate anions. The flexibility of the cyclohexane ring (e.g., chair-boat conformations) could also contribute to the complexity of the energetic landscape. Predicting the crystal structure of barium salts can be challenging, but computational methods have shown success in identifying stable phases for compounds like barium halides and other inorganic salts. acs.orgscispace.comgithub.io

Computational Prediction of Chemical Reactivity and Thermochemical Stability

Computational methods can predict the reactivity and stability of chemical compounds. science.govmdpi.com For this compound, this involves assessing the stability of the ionic bond and the potential reactivity of the anion.

The chemical reactivity of the cyclohexanesulfamate anion can be analyzed using DFT-based descriptors. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its electron-donating and accepting capabilities. The HOMO would likely be localized on the negatively charged sulfamate group, indicating its potential as a nucleophile or ligand for the barium cation. The LUMO would be associated with antibonding orbitals, and the HOMO-LUMO gap is a general indicator of chemical stability.

The thermochemical stability of this compound is primarily related to its decomposition temperature. For alkaline earth salts, decomposition often involves the breakdown of the anion. The thermal stability of related alkaline earth oxides and carbonates shows a trend related to the cation's ionic radius, with stability generally increasing down the group. mdpi.com For this compound, thermal decomposition would likely proceed via the fragmentation of the organic anion. Computational studies can model potential decomposition pathways and calculate the associated activation energies, providing an estimate of the compound's thermal stability. For instance, studies on the thermal stability of perovskites containing barium have shown that doping can significantly alter the material's redox activity and stability, an insight gained through DFT calculations. Similarly, the intrinsic stability of the C-N and S-N bonds within the cyclohexanesulfamate anion under thermal stress could be modeled to predict decomposition products.

Chemical Reactivity and Reaction Mechanisms of Barium Cyclohexanesulfamate

Thermal Decomposition Pathways and Kinetics

Solid-State Reaction Mechanisms

The solid-state decomposition of metal sulfamates typically involves the breakdown of the sulfamate (B1201201) anion. While the precise mechanism for barium cyclohexanesulfamate is not documented, analogous compounds suggest that at elevated temperatures, the C-N and S-O bonds within the cyclohexanesulfamate anion would likely rupture. The presence of the barium cation could influence the decomposition pathway, potentially forming barium sulfate (B86663), barium oxide, or barium sulfide (B99878) as inorganic products, alongside various organic fragments and gaseous products from the cyclohexyl ring.

Gaseous Product Evolution and Analysis

Upon thermal decomposition, the cyclohexanesulfamate anion is expected to yield a variety of gaseous products. These would likely include oxides of sulfur (SO₂, SO₃) and nitrogen (NOx), as well as hydrocarbons from the fragmentation of the cyclohexane (B81311) ring. The specific composition of the evolved gases would depend on the decomposition temperature and the atmospheric conditions (e.g., inert or oxidizing).

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of this compound is largely determined by the reactivity of the sulfamate functional group.

pH Dependence of Cyclohexanesulfamate Hydrolysis

The hydrolysis of the sulfamate ion is known to be highly dependent on pH. In neutral or alkaline aqueous solutions, salts of sulfamic acid are generally stable, even at boiling temperatures. acs.org However, hydrolysis is observed in acidic solutions, indicating that the presence of hydrogen ions is necessary for the reaction to proceed. acs.org The rate of hydrolysis is first-order with respect to both the sulfamate and hydrogen ion concentrations. researchgate.net

The mechanism in acidic conditions is believed to involve a pre-equilibrium between the sulfamate ion and its protonated form, sulfamic acid, followed by the slow hydrolysis of the acid. researchgate.net For some sulfamate esters, the hydrolysis mechanism at medium acidity (pH 2-5) is an associative S(N)2(S) process where water acts as a nucleophile. nih.gov In neutral to moderately alkaline solutions (pH ≥ ~6-9), a dissociative (E1cB) mechanism can occur. nih.gov

Table 1: General pH Dependence of Sulfamate Hydrolysis

| pH Range | Relative Stability | Predominant Mechanism |

| Acidic (pH < 6) | Unstable, undergoes hydrolysis | Acid-catalyzed hydrolysis |

| Neutral to Alkaline (pH ≥ 6) | Generally stable | Can undergo E1cB for certain esters |

This table represents the general behavior of the sulfamate functional group based on available literature and may not reflect the precise kinetics for this compound.

Role of Barium Cation in Hydrolytic Processes

The barium cation (Ba²⁺) itself is not expected to directly participate in the hydrolysis of the cyclohexanesulfamate anion. Its primary role is as a counterion. However, the solubility of this compound in aqueous solutions will determine the concentration of cyclohexanesulfamate ions available for any potential hydrolysis reaction. Barium salts can also interact with other species in solution, which could indirectly affect the pH and thus the rate of hydrolysis. nih.govcurtin.edu.au

Ligand Exchange and Complexation Reactions

The barium ion is a divalent metal cation that can participate in ligand exchange and complexation reactions. While specific studies on this compound are scarce, the complexation behavior of Ba²⁺ with various ligands is well-documented. Barium ions are known to form complexes with chelating agents like ethylenediaminetetraacetic acid (EDTA). nih.govcurtin.edu.auchalmers.se The formation of such complexes can be strong enough to dissolve sparingly soluble barium salts like barium sulfate. curtin.edu.au

It is plausible that this compound could undergo ligand exchange reactions in the presence of strong chelating agents. In such a reaction, the cyclohexanesulfamate anion would be displaced from the coordination sphere of the barium ion by the new ligand. The stability of the resulting complex would depend on the nature of the competing ligand and the reaction conditions. For example, the interaction of Ba²⁺ with the multidentate ligand methylthymol blue has been studied, though the binding is considered weak in near-neutral solutions. wright.edu

Coordination Chemistry with Other Metal Ions

It is plausible that this compound could participate in the formation of heterometallic or mixed-ligand complexes. jchemlett.comrasayanjournal.co.in In such complexes, the cyclohexanesulfamate anion could bridge between a barium ion and another metal center, or it could coordinate to a different metal ion while the barium ion acts as a counter-ion. The formation and stability of these complexes would depend on several factors, including the nature of the other metal ion, the solvent system, and the steric and electronic properties of the ligands involved. researchgate.net

For instance, the synthesis of mixed ligand complexes involving metal(II) ions, a primary ligand (like a Schiff base), and a secondary ligand (like 8-hydroxyquinoline) has been reported. jchemlett.com A similar approach could theoretically be employed to synthesize mixed-metal complexes involving this compound.

Table 1: Potential Coordination Modes of the Cyclohexanesulfamate Anion

| Coordination Mode | Description | Potential Donor Atoms |

| Monodentate | The ligand binds to a single metal center through one donor atom. | Oxygen or Nitrogen |

| Bidentate | The ligand binds to a single metal center through two donor atoms. | Nitrogen and one Oxygen |

| Bridging | The ligand connects two or more metal centers. | Oxygen and/or Nitrogen |

This table represents theoretical coordination modes based on the structure of the cyclohexanesulfamate anion.

Substitution Reactions at the Sulfamate Moiety

The sulfamate moiety (-NHSO₃⁻) in the cyclohexanesulfamate anion presents sites for potential substitution reactions. These reactions can be broadly categorized as nucleophilic or electrophilic substitutions.

Nucleophilic Substitution:

Nucleophilic substitution reactions at the sulfur atom of the sulfamate group are a key aspect of its chemistry. The sulfur atom is electron-deficient and can be attacked by nucleophiles. For example, the synthesis of N-substituted sulfamate esters can be achieved through the reaction of sulfamic acid salts with alcohols, a process that involves nucleophilic attack on the sulfur atom. nih.gov A general method involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by trapping with a nucleophile. nih.gov While this has been demonstrated for various sulfamic acid salts, the principle could be extended to the cyclohexanesulfamate anion in this compound.

Recent research has also explored sulfamate acetamides as electrophiles for covalent ligand-directed release chemistry, where the sulfamate acts as a leaving group upon reaction with a nucleophile like cysteine. nih.govacs.org This highlights the potential for the sulfamate group in this compound to undergo nucleophilic substitution.

Electrophilic Substitution:

Electrophilic substitution can occur at the nitrogen atom of the sulfamate group. The nitrogen atom possesses a lone pair of electrons, making it susceptible to attack by electrophiles. However, the electron-withdrawing nature of the sulfonyl group (-SO₃⁻) reduces the nucleophilicity of the nitrogen, making electrophilic substitution less favorable compared to a simple amine. Nevertheless, under certain conditions, N-alkylation or N-acylation could potentially occur. The electrophilic aromatic substitution of N-aryl sulfamates has been studied, involving the transfer of a sulfur trioxide group. researchgate.netvedantu.com

Redox Chemistry of this compound

The redox chemistry of this compound would involve the oxidation or reduction of either the barium ion or the cyclohexanesulfamate anion.

Oxidation Pathways and Products

The barium ion in this compound is in its stable +2 oxidation state and is generally not susceptible to further oxidation under normal chemical conditions.

The cyclohexanesulfamate anion, however, can undergo oxidation. The nitrogen atom in the sulfamate group can be oxidized. For instance, the oxidative cyclization of sulfamate esters using reagents like sodium hypochlorite (B82951) (NaOCl) in the presence of a rhodium catalyst has been reported to proceed through an N-centered radical, leading to the formation of oxathiazinane derivatives. nih.gov This type of reaction suggests a potential pathway for the oxidation of the nitrogen atom in the cyclohexanesulfamate anion.

Furthermore, the cyclohexane ring is susceptible to oxidation, which could lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents could potentially cleave the ring.

Reduction Processes and Their Chemical Implications

The barium ion (Ba²⁺) can be reduced to barium metal (Ba⁰), which is a strong reducing agent. nih.gov However, this reduction typically requires potent reducing agents and is not a common reaction in solution chemistry.

The sulfamate group is generally stable towards reduction. However, under specific conditions, such as with strong reducing agents or through microbial action, the sulfate portion of the molecule could be reduced. Sulfate-reducing microorganisms are known to reduce sulfate to sulfide. wikipedia.orgresearchgate.net While this is a biological process, it points to the potential for the sulfur atom in the +6 oxidation state to be reduced. The reduction of the sulfamate group in a chemical context would likely require harsh conditions. A patent describing the synthesis of sulfamate derivatives mentions the use of reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) for the reduction of other functional groups within the molecule, not the sulfamate itself. google.com

Catalytic Behavior and Mechanistic Investigations

While there is no specific literature detailing the catalytic behavior of this compound itself, various barium compounds are known to act as catalysts in a range of organic reactions. researchgate.nettaylorandfrancis.com The catalytic activity is often attributed to the basicity or Lewis acidity of the barium species.

Role of Barium in Catalytic Cycles (if applicable)

Barium compounds have been employed as catalysts in several types of organic transformations. For example:

Barium hydroxide (B78521) has been used as a catalyst in the Claisen-Schmidt condensation, where it is believed to facilitate the formation of a carbanion intermediate. cdnsciencepub.com It has also been used in the Wittig-Horner reaction. acs.org

Barium acetate (B1210297) serves as a catalyst in organic synthesis, enhancing reaction efficiency. noahchemicals.com

Barium chloride has been utilized as an inexpensive catalyst for the Pechmann condensation to synthesize coumarin (B35378) derivatives. researchgate.net

Metallic barium , in an activated form, is a highly active hydrogenation catalyst for a variety of unsaturated compounds, including alkenes, alkynes, and arenes. nih.gov The proposed mechanisms involve either a classical metal hydride cycle or a barium metal cycle. nih.gov

In some catalytic systems, such as three-way catalysts for automotive emissions, barium is added to improve performance. For instance, in Pd-Ba/Al₂O₃ catalysts, barium can influence the catalytic activity for CO oxidation and NO reduction. researchgate.net The role of barium can be to weaken the adsorption of certain species on the active metal or to interact with the support material. researchgate.net

Table 2: Examples of Barium-Catalyzed Reactions

| Barium Compound | Reaction Type | Role of Barium |

| Barium hydroxide | Claisen-Schmidt condensation | Base catalyst, promotes carbanion formation cdnsciencepub.com |

| Barium chloride | Pechmann condensation | Lewis acid catalyst researchgate.net |

| Metallic Barium | Hydrogenation | Active metal catalyst nih.gov |

| Barium oxide | CO oxidation (in Pd catalysts) | Promoter, weakens CO adsorption researchgate.net |

This table summarizes the catalytic applications of various barium compounds, suggesting potential roles for this compound.

Reaction Intermediate Identification and Trapping

The study of reaction mechanisms is fundamental to understanding the transformation of chemical compounds. A key aspect of this is the identification of transient species known as reaction intermediates, which are formed and consumed during the course of a reaction. ijcmas.com Due to their inherent instability and short lifetimes, these intermediates are often challenging to detect directly. britannica.com Consequently, specialized techniques, including spectroscopic analysis and chemical trapping, are employed to confirm their existence and elucidate their role in the reaction pathway. fengchengroup.comacs.org

Theoretical Reaction Intermediates in the Decomposition of this compound

Based on the documented thermal and hydrolytic degradation of sodium cyclamate, several potential reaction intermediates can be postulated for this compound.

Cyclohexylamine (B46788): Under thermal stress or acidic hydrolysis, the N-S bond in the cyclohexanesulfamate anion can cleave, leading to the formation of cyclohexylamine. britannica.comresearchgate.net This is a primary degradation product observed in studies of sodium cyclamate. researchgate.net The presence of water and heat would likely facilitate this pathway.

Sulfamic Acid Radical Anion (•SO₃⁻): In reactions involving oxidation or high-energy processes, the formation of radical intermediates is possible. The sulfamate group could potentially form a sulfamic acid radical anion as a transient species. The trapping of sulfur-centered radicals is a known technique in studying the oxidation of sulfur-containing compounds. nih.gov

N,N'-Dicyclohexylsulfamide: Through a condensation reaction between two cyclohexanesulfamate molecules at elevated temperatures, N,N'-dicyclohexylsulfamide could be formed as a stable product, implying the existence of reactive intermediates that lead to its formation. researchgate.net Research on sodium cyclamate has shown that this dimerization can occur at temperatures around 170 °C. researchgate.net

Table of Potential Reaction Intermediates and Products

| Precursor/Intermediate | Potential Resulting Product/Intermediate | Conditions | Reference |

| This compound | Cyclohexylamine | Thermal Decomposition, Hydrolysis | britannica.comresearchgate.net |

| This compound | Sulfamic Acid Radical Anion (•SO₃⁻) | Oxidative conditions | nih.gov |

| Two molecules of Cyclohexanesulfamate | N,N'-Dicyclohexylsulfamide | Thermal Condensation | researchgate.net |

Methods for Intermediate Trapping

The transient nature of reaction intermediates necessitates specific strategies to capture or detect them. pnas.org

Chemical Trapping: This technique involves introducing a "trapping agent" into the reaction mixture. This agent is designed to react specifically with a suspected intermediate to form a stable, detectable product. For instance, if a nitrene intermediate were proposed in a reaction pathway involving the sulfamate group, it could potentially be trapped by a species that readily reacts with nitrenes. pnas.org While not directly documented for this compound, the general principle of using trapping agents for reactive nitrogen and sulfur species is well-established. nih.gov

Spectroscopic Detection: Modern spectroscopic techniques can be employed to identify short-lived intermediates in situ.

Mass Spectrometry (MS): Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) have proven effective in capturing fleeting intermediates in catalytic cycles directly from the reaction solution. pnas.orgwustl.edu

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Low-temperature NMR and time-resolved IR spectroscopy can be used to observe and characterize intermediates that are stable at reduced temperatures or have a sufficiently long lifetime. researchgate.net

Advanced Analytical Methodologies for Barium Cyclohexanesulfamate Quantification and Trace Analysis

Chromatographic Separation Techniques

Chromatography is a fundamental analytical method for separating mixtures into their individual components. youtube.com For barium cyclohexanesulfamate, different chromatographic techniques can be employed to quantify the cyclohexanesulfamate anion and the barium cation.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.comresearchgate.net It operates by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). youtube.comshimadzu.com The separation is based on the differential affinities of the sample molecules for the mobile and stationary phases. openaccessjournals.comresearchgate.net

For the analysis of the cyclohexanesulfamate anion, reversed-phase HPLC is often the method of choice. While the cyclohexanesulfamate anion itself lacks a strong chromophore for standard UV detection, methods can be developed using indirect UV detection or by coupling the HPLC system with more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS). nih.gov An MS detector, in particular, offers high selectivity and sensitivity, allowing for the direct measurement of the cyclohexanesulfamate ion's mass-to-charge ratio.

Research Findings: HPLC methods, particularly when coupled with mass spectrometry (HPLC-MS), provide high specificity for the quantification of the cyclohexanesulfamate anion. The separation is typically achieved on a C18 column, where the retention time of the anion can be adjusted by modifying the composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. foodchemicalscodex.org The use of a specialized detector is crucial for achieving the required sensitivity and for distinguishing the analyte from other components in complex sample matrices.

| Parameter | Typical Condition | Purpose |

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and acetonitrile/methanol | Elutes the cyclohexanesulfamate anion from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Injection Volume | 10 - 50 µL | The amount of sample introduced into the system. |

| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) | Provides selective and sensitive detection of the non-UV absorbing cyclohexanesulfamate anion. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |

Table 1: Illustrative HPLC Parameters for Cyclohexanesulfamate Analysis

Gas Chromatography (GC) for Volatile Derivatives and Headspace Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net It is a requirement that the compound to be analyzed is volatile under the conditions of the analysis. researchgate.net Since this compound is an ionic salt, it is non-volatile and cannot be directly analyzed by GC. Therefore, a chemical derivatization step is necessary to convert the polar, non-volatile cyclohexanesulfamate anion into a more volatile and thermally stable derivative. sigmaaldrich.com

Derivatization Process: The derivatization process involves reacting the analyte with a specific reagent to modify its chemical structure. researchgate.net For the cyclohexanesulfamate anion, the active hydrogen on the sulfamate (B1201201) group (-NHSO₃⁻) can be targeted. Silylation is a common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.cz This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. gcms.cz The resulting derivative can then be separated on a GC column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). jfda-online.com

Research Findings: The conversion of the cyclohexanesulfamate anion to a volatile derivative, such as its TBDMS derivative, allows for its separation and quantification by GC-MS. sigmaaldrich.com The mass spectrum of the derivative provides characteristic fragmentation patterns that can be used for positive identification and confirmation. The choice of derivatizing reagent is critical and depends on the analyte's functional groups and the desired sensitivity. gcms.cz Headspace analysis is generally not applicable for this compound itself due to its non-volatile nature.

| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Active hydrogens (-NH) | Trimethylsilyl (TMS) derivative | Highly reactive; produces volatile derivatives. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Active hydrogens (-NH) | Trimethylsilyl (TMS) derivative | One of the most volatile TMS-amides. |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Active hydrogens (-NH) | tert-butyldimethylsilyl (TBDMS) derivative | Forms derivatives that are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com |

| Pentafluorobenzyl Bromide | PFBBr | Amine groups | Pentafluorobenzyl (PFB) derivative | Creates derivatives highly sensitive to Electron Capture Detection (ECD). gcms.cz |

Table 2: Common Derivatization Reagents for GC Analysis of Compounds with Amine Groups

Ion Chromatography for Barium and Sulfamate Detection

Ion Chromatography (IC) is a process that allows for the separation of ions and polar molecules based on their charge. researchgate.netresearchgate.net It is a highly effective technique for determining the concentrations of both the barium (Ba²⁺) and cyclohexanesulfamate ions in an aqueous solution of the compound. The system uses different columns for cation and anion analysis.

Cation Analysis: For the detection of barium (Ba²⁺), a cation-exchange column is used. The stationary phase contains negatively charged functional groups that retain the positively charged barium ions. An eluent containing other cations (e.g., methanesulfonic acid) is passed through the column to displace the barium ions, which are then directed to a conductivity detector for quantification.

Anion Analysis: For the detection of the cyclohexanesulfamate anion, an anion-exchange column with positively charged functional groups is employed. The negatively charged cyclohexanesulfamate ions are retained and subsequently eluted with an anionic eluent (e.g., a carbonate-bicarbonate solution) for detection.

Research Findings: IC provides a direct and reliable method for the simultaneous or sequential analysis of cations and anions in ionic compounds. researchgate.net By using suppressed conductivity detection, low detection limits can be achieved. lcms.cz Metrohm has noted that IC is a frequently applied technique for determining barium in various brine solutions, with typical measuring ranges between 10–100 µg/L. metrohm.com This demonstrates the technique's suitability for trace-level quantification of the barium cation. The reproducibility for IC methods is typically high, with relative standard deviations for retention times and peak areas being very low. lcms.cz

| Analysis Type | Cation (for Ba²⁺) | Anion (for Cyclohexanesulfamate) |

| Column Type | Cation-exchange | Anion-exchange |

| Eluent | Dilute acid (e.g., Methanesulfonic acid) | Carbonate/Bicarbonate buffer or Hydroxide (B78521) solution |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Typical Analytes | Ba²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺ | Cyclohexanesulfamate, SO₄²⁻, Cl⁻, NO₃⁻ |

| Key Advantage | Direct quantification of the barium ion. metrohm.com | Direct quantification of the sulfamate-containing anion. |

Table 3: Typical Ion Chromatography Setups for Barium and Cyclohexanesulfamate Analysis

Advanced Spectrometric Methods

Spectrometric methods involve the measurement of the interaction between energy and matter. For this compound, these techniques are invaluable for elemental analysis and surface characterization.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Barium Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique capable of detecting most elements of the periodic table at concentrations ranging from milligrams to nanograms per liter. thermofisher.com It is considered a "hard" ionization technique because the high-temperature argon plasma (typically 6,000-10,000 K) atomizes and ionizes virtually all molecules in the sample. nih.gov

For the analysis of this compound, a diluted aqueous solution of the compound is introduced into the plasma. The plasma's intense heat desolvates, atomizes, and then ionizes the barium atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS is exceptionally sensitive for barium detection, making it the preferred method for trace and ultra-trace analysis. cdc.gov The technique can be used to determine the barium content with high precision and accuracy. rsc.org

Research Findings: ICP-MS is a standard method for the quantification of barium in a wide variety of samples. cdc.gov Its high sensitivity allows for the detection of barium at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. cdc.gov Methods have been developed for high-precision measurements of barium isotopes, demonstrating the technique's advanced capabilities. rsc.org Coupling IC with ICP-MS (IC-ICP-MS) can provide speciation information, though for simple salts, direct ICP-MS is sufficient for total elemental quantification. nih.gov

| Parameter | Typical Setting/Value | Purpose |

| Plasma Gas | Argon (Ar) | Forms the high-temperature plasma to ionize the sample. nih.gov |

| Sample Introduction | Nebulizer and Spray Chamber | Converts the liquid sample into a fine aerosol for introduction into the plasma. |

| Mass Analyzer | Quadrupole or High-Resolution Sector Field | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and counts the separated ions. |

| Monitored Isotopes for Ba | ¹³⁵Ba, ¹³⁷Ba, ¹³⁸Ba | Specific isotopes measured to quantify barium concentration. |

| Detection Limits | ng/L (ppt) to µg/L (ppb) | Demonstrates the ultra-trace sensitivity of the technique. thermofisher.com |

Table 4: Key Parameters for ICP-MS Analysis of Barium

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nm of a material's surface. micro.org.auunimi.it The technique works by irradiating a solid sample with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. unimi.it

For solid this compound, XPS can provide invaluable information about its surface chemistry. It can confirm the presence of all expected elements (Barium, Carbon, Nitrogen, Oxygen, Sulfur) and, more importantly, determine their oxidation states through small shifts in their core-level binding energies (chemical shifts). researchgate.netthermofisher.com This allows analysts to verify that the barium is in its +2 oxidation state (as Ba²⁺) and to characterize the chemical environment of the sulfur and nitrogen atoms within the cyclohexanesulfamate group.

Research Findings: XPS is widely used for the surface characterization of inorganic and organic materials. thermofisher.com The analysis provides a survey scan, which detects all elements present on the surface (except H), and high-resolution scans of specific elemental peaks. unimi.it For this compound, high-resolution scans of the Ba 3d, S 2p, N 1s, O 1s, and C 1s peaks would be performed. The binding energy of the Ba 3d₅/₂ peak would be characteristic of the Ba²⁺ state. The S 2p peak would confirm the +6 oxidation state of sulfur in the sulfamate group, and the N 1s peak would correspond to the amine nitrogen.